Cas no 1798030-08-6 (2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide)

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide structure
1798030-08-6 structure
商品名:2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
CAS番号:1798030-08-6
MF:C22H23N3O
メガワット:345.437525033951
CID:5376899

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Methyl-N-[(1-phenyl-2-pyrrolidinyl)methyl]-8-quinolinecarboxamide
    • 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
    • インチ: 1S/C22H23N3O/c1-16-12-13-17-7-5-11-20(21(17)24-16)22(26)23-15-19-10-6-14-25(19)18-8-3-2-4-9-18/h2-5,7-9,11-13,19H,6,10,14-15H2,1H3,(H,23,26)
    • InChIKey: OQNQNUJVFVFTRO-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2C(NCC2CCCN2C2=CC=CC=C2)=O)C=CC=1C

じっけんとくせい

  • 密度みつど: 1.177±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 592.8±30.0 °C(Predicted)
  • 酸性度係数(pKa): 13.54±0.46(Predicted)

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6443-7788-5μmol
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6443-7788-10μmol
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6443-7788-30mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
30mg
$119.0 2023-09-08
Life Chemicals
F6443-7788-4mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
4mg
$66.0 2023-09-08
Life Chemicals
F6443-7788-5mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
5mg
$69.0 2023-09-08
Life Chemicals
F6443-7788-25mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
25mg
$109.0 2023-09-08
Life Chemicals
F6443-7788-40mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
40mg
$140.0 2023-09-08
Life Chemicals
F6443-7788-1mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
1mg
$54.0 2023-09-08
Life Chemicals
F6443-7788-100mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
100mg
$248.0 2023-09-08
Life Chemicals
F6443-7788-20mg
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide
1798030-08-6
20mg
$99.0 2023-09-08

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide 関連文献

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamideに関する追加情報

Introduction to 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide (CAS No. 1798030-08-6)

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide (CAS No. 1798030-08-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules well-documented for their broad spectrum of biological activities. The structural complexity of this molecule, featuring a quinoline core appended with a methyl group and a N-substituted phenylpyrrolidinyl moiety, makes it a promising candidate for further exploration in drug discovery and development.

The structure of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide is characterized by its intricate arrangement of functional groups. The quinoline ring system is a well-known pharmacophore, contributing to its potential biological interactions. Specifically, the presence of the 8-carboxamide group introduces a polar moiety that can enhance solubility and binding affinity to biological targets. Additionally, the N-substituted phenylpyrrolidinyl group adds another layer of complexity, which may influence both the pharmacokinetic and pharmacodynamic properties of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have suggested that the quinoline core of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide can interact with various biological receptors, including those involved in cancer signaling pathways. The phenylpyrrolidinyl group, on the other hand, may modulate these interactions by providing additional binding pockets or by influencing the conformational flexibility of the molecule.

In the realm of medicinal chemistry, derivatives of quinoline have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications present in 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide are hypothesized to contribute to its potential therapeutic effects. For instance, the carboxamide group could facilitate interactions with enzymes or receptors involved in cellular proliferation and differentiation, which are critical in cancer biology.

One particularly intriguing aspect of this compound is its potential role in modulating signal transduction pathways. Quinoline derivatives are known to interact with proteins such as kinases and transcription factors, which play pivotal roles in cellular communication. The structural features of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide suggest that it may interfere with aberrant signaling cascades associated with diseases like cancer and inflammatory disorders.

Furthermore, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Researchers have leveraged modern synthetic techniques, such as transition-metal catalysis and palladium-mediated cross-coupling reactions, to construct the complex framework efficiently. These advancements not only enhance the scalability of production but also open avenues for further structural optimization.

Evidence from preclinical studies indicates that derivatives similar to 2-methyl-N-[ (1 - phenylpyrrolidin - 2 - yl ) methyl ] quinoline - 8 - carboxamide exhibit promising biological activity. For example, related compounds have shown efficacy in inhibiting specific enzymes that are overexpressed in tumor cells. The presence of both quinoline and phenylpyrrolidinyl moieties may synergistically enhance binding affinity and reduce off-target effects, making it a valuable scaffold for drug development.

The pharmacokinetic profile of 2-methyl-N-[ (1 - phenylpyrrolidin - 2 - yl ) methyl ] quinoline - 8 - carboxamide is another critical factor that warrants investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary data suggest that modifications at the quinoline core can significantly influence metabolic stability and bioavailability. Further studies are needed to elucidate these properties fully.

Recent research has also highlighted the importance of structure-based drug design in developing novel therapeutics. High-resolution crystal structures of protein targets complexed with quinoline derivatives have provided valuable insights into molecular recognition processes. These structural insights can guide medicinal chemists in designing analogs with improved potency and selectivity. In this context, 2-methyl-N-[ (1 - phenylpyrrolidin - 2 - yl ) methyl ] quinoline - 8 - carboxamide represents an exciting lead compound for further structural exploration.

The potential applications of this compound extend beyond oncology. Given its ability to modulate signal transduction pathways, it may also be relevant in treating inflammatory diseases and neurodegenerative disorders. For instance, quinoline derivatives have been investigated for their anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. The unique structural features of 2-methyl-N-[ (1 - phenylpyrrolidin - 2 - yl ) methyl ] quinoline - 8 - carboxamide could make it a versatile tool for addressing multiple disease mechanisms simultaneously.

In conclusion, 2-methyl-N-[ (1 - phenylpyrrolidin - 2 - yl ) methyl ] quinoline - 8 - carboxamide (CAS No. 1798030-08-6) is a structurally complex and biologically intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs targeting cancer, inflammation, and other diseases characterized by dysregulated signaling pathways.

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